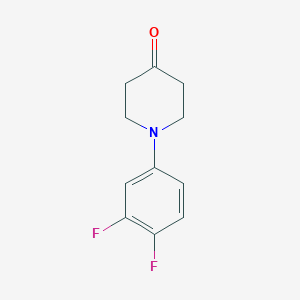

1-(3,4-Difluorophenyl)piperidin-4-one

説明

Significance of Piperidin-4-one Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that appears in a multitude of biologically active compounds. researchgate.netacs.org This six-membered nitrogen-containing heterocycle is a key structural motif in various natural alkaloids and a vast array of synthetic pharmaceuticals. ijpsr.comresearchgate.net Its prevalence is due to several advantageous features:

Synthetic Versatility : The ketone group at the 4-position and the secondary amine (or its substituted form) provide two reactive handles for chemical modification. This allows for the straightforward introduction of diverse functional groups and the construction of complex molecular architectures, including spirocyclic systems. nih.gov

Pharmacological Relevance : Piperidin-4-one derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, analgesic, and central nervous system (CNS) modulatory properties. researchgate.netnih.govbiomedpharmajournal.org The piperidine (B6355638) ring is a core component of numerous approved drugs, such as the acetylcholinesterase inhibitor donepezil, used for Alzheimer's disease, and potent analgesics like fentanyl. acs.orgnih.gov

Structural Mimicry : The piperidone structure can act as a mimic for other molecular shapes, enabling it to fit into the active sites of various enzymes and receptors. Its chair-like conformation can be modified with different substituents to achieve optimal interactions with biological targets. nih.govchemrevlett.com

The utility of piperidin-4-ones as versatile intermediates is well-established, with various synthetic methods, such as the Mannich reaction, developed for their construction. ijpsr.comnih.gov This accessibility makes them foundational building blocks for developing new generations of therapeutic agents. researchgate.netgoogleapis.com

Role of Fluorine Substitution in Aromatic Systems within Bioactive Molecules

The introduction of fluorine into drug candidates is a widely used and powerful strategy in modern medicinal chemistry. nih.govacs.org Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing their size, as its van der Waals radius is similar to that of a hydrogen atom. tandfonline.com The presence of the 3,4-difluorophenyl group in 1-(3,4-difluorophenyl)piperidin-4-one is a deliberate design choice intended to confer specific advantages to its derivatives:

Metabolic Stability : A primary reason for adding fluorine to aromatic rings is to block metabolic oxidation. mdpi.com The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450. This can prevent the deactivation of a drug, prolonging its duration of action. tandfonline.com

Enhanced Binding Affinity : Fluorine can modulate a molecule's electronic properties, influencing its ability to bind to target proteins. It can participate in hydrogen bonding and other electrostatic interactions, potentially increasing the potency and selectivity of a drug. tandfonline.combenthamscience.com

The strategic placement of fluorine can thus transform a promising compound into a viable drug candidate by fine-tuning its biological and physical characteristics. tandfonline.com

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its use as a key intermediate in the synthesis of novel, more complex molecules for pharmaceutical development. The combination of the reactive and pharmacologically relevant piperidinone core with the modulating effects of the difluorophenyl group makes it an attractive starting point for exploring various therapeutic areas.

Potential Research Applications of Derivatives

| Therapeutic Area | Rationale for Exploration |

|---|---|

| Neurological Disorders | Piperidine derivatives are often studied for their potential as antidepressants and antipsychotics due to their ability to interact with neurotransmitter systems. |

| Oncology | The piperidin-4-one scaffold is present in various compounds with demonstrated antiproliferative activity against different cancer cell lines. nih.govnih.govrsc.org |

| Analgesics | The piperidine structure is a well-known feature for interaction with opioid receptors, forming the basis of powerful pain-relieving medications. |

| Antimicrobials | Derivatives of piperidin-4-one have shown potential as antibacterial and antifungal agents. biomedpharmajournal.org |

The compound serves as a molecular scaffold that chemists can elaborate upon. For instance, it can be used to synthesize libraries of related compounds where the ketone is transformed into other functional groups or where substituents are added to the piperidine ring. These new molecules are then screened for biological activity against various targets, such as G protein-coupled receptors (GPCRs), kinases, and other enzymes implicated in disease. The presence of the difluorophenyl moiety is particularly valuable in developing agents targeting the central nervous system, where metabolic stability and the ability to cross the blood-brain barrier are crucial.

特性

IUPAC Name |

1-(3,4-difluorophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c12-10-2-1-8(7-11(10)13)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVXHVMMKRCNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640772 | |

| Record name | 1-(3,4-Difluorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-07-0 | |

| Record name | 1-(3,4-Difluorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 3,4 Difluorophenyl Piperidin 4 One and Its Derivatives

Established Synthetic Routes for Piperidin-4-one Nucleus Formation

The formation of the piperidin-4-one nucleus is a cornerstone of many synthetic endeavors in medicinal chemistry. nih.gov This versatile scaffold can be constructed through several reliable methods, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control.

Mannich Condensation Reactions

The Mannich reaction is a classic and widely utilized method for the synthesis of 4-piperidone (B1582916) derivatives. researchgate.netyoutube.com This multicomponent reaction typically involves the condensation of a compound containing an active methylene (B1212753) group, an aldehyde, and a primary amine or ammonia (B1221849). nih.gov In the context of piperidin-4-one synthesis, a common approach involves reacting an aliphatic ketone (like ethyl methyl ketone), an aromatic aldehyde, and an ammonium (B1175870) salt (such as ammonium acetate) in a suitable solvent like ethanol (B145695). nih.gov

A notable variation is the Petrenko-Kritschenko piperidone synthesis, which condenses two moles of an aldehyde with a primary amine and a dialkyl 𝛽-ketodicarboxylate. libretexts.orgacs.org This reaction, closely related to the Robinson-Schöpf tropinone (B130398) synthesis, provides a direct route to the 4-piperidone ring system. acs.org Seminal work in the field expanded on this by condensing an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia or a primary amine, yielding 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. nih.gov These methods are valued for their operational simplicity and the ability to assemble the heterocyclic core in a single step. libretexts.org

Stereoselective Synthesis Approaches

Achieving specific stereochemistry is often critical, and several stereoselective methods for piperidine (B6355638) synthesis have been developed. These approaches are crucial for controlling the spatial arrangement of substituents on the piperidine ring. acs.org

One effective strategy involves the diastereoselective reductive cyclization of amino acetals, which can be prepared through a nitro-Mannich reaction. The stereochemistry established in the initial Mannich reaction is retained during the subsequent reductive cyclization step, allowing for precise control over the final product's configuration. acs.org Another powerful method is the one-pot synthesis of piperidin-4-ols via a sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.govchemrevlett.com This process proceeds through a piperidin-4-one intermediate and demonstrates excellent diastereoselectivity. nih.govchemrevlett.com

Furthermore, stereodivergent reduction of pre-formed 3-substituted 4-piperidinones allows access to either cis or trans 3,4-disubstituted piperidines with high diastereomeric ratios depending on the choice of reducing agent, such as L-Selectride or aluminum-isopropoxydiisobutylalane. google.com

Reductive Amination Strategies for Piperidine Derivatives

Reductive amination is a cornerstone of C-N bond formation and a key strategy for synthesizing piperidine derivatives. chemrxiv.org The process typically involves the reaction of an amine with a ketone or aldehyde to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. acs.org This method is valued for its operational simplicity and the wide availability of low-cost reagents. chemrxiv.org

Various reducing agents can be employed, including hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. chemrxiv.org A convenient one-pot procedure for the reductive amination of secondary amines like piperidines with various aldehydes has been developed using the less toxic and inexpensive borane-pyridine complex as a replacement for NaBH₃CN. researchgate.net More advanced strategies include the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, which proceeds through a reductive transamination process to afford N-aryl piperidines. nih.gov

Condensation Reactions with Specific Aldehydes and Ketones

The condensation of 4-piperidones with aldehydes is a common method for functionalizing the piperidine ring, particularly at the C3 and C5 positions. Base-catalyzed aldol-type condensation reactions between a pre-formed piperidin-4-one and various aromatic or heteroaromatic aldehydes lead to the formation of 3,5-bis(arylidene)-4-piperidones. These reactions are often carried out using bases like piperidine itself in refluxing toluene.

The initial Petrenko-Kritschenko synthesis is a prime example of a condensation reaction that forms the ring itself, using two equivalents of an aromatic aldehyde, a β-keto ester, and a primary amine. libretexts.orgacs.org Research has also explored the direct condensation of 1-methyl-4-piperidone (B142233) with various aromatic aldehydes to create derivatives functionalized at the positions alpha to the carbonyl group.

Cyclization-Based Syntheses

Cyclization reactions represent a broad and versatile class of methods for constructing the piperidin-4-one core. These strategies involve forming the heterocyclic ring from an acyclic precursor. acs.org

One prominent method is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. libretexts.org For 4-piperidones, this often involves the addition of a primary amine to two moles of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation. libretexts.org

Other notable cyclization strategies include:

Nazarov Cyclization: This pericyclic reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone. The necessary precursors can be generated from vinyl propargyl alcohols. libretexts.org

Radical Cyclization: Intramolecular radical cyclization of linear amino-aldehydes or 1,6-enynes can effectively produce piperidine rings. acs.org

Gold(I)-Catalyzed Cyclization: N-homopropargyl amides can undergo gold-catalyzed intramolecular cyclization to form cyclic imidates, which are then converted to piperidin-4-ones. nih.gov

Tandem Oxidation-Cyclization-Oxidation: Unsaturated alcohols can be converted to 3-substituted 4-piperidinones in a one-pot process using reagents like pyridinium chlorochromate (PCC). google.com

Electroreductive Cyclization: The electrolysis of imines in the presence of terminal dihaloalkanes provides a route to piperidine derivatives, avoiding the need for toxic or expensive reagents.

Targeted Synthesis of the 3,4-Difluorophenyl Moiety and its Integration

The introduction of the 3,4-difluorophenyl group onto the nitrogen atom of the piperidin-4-one ring is a critical step in the synthesis of the target compound. This transformation is typically achieved through N-arylation reactions, with two primary methods being the most prevalent: Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr) involves the reaction of a nucleophile (piperidin-4-one) with an aryl halide. For SNAr to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemrevlett.com In the case of a 3,4-difluorophenyl precursor, such as 1-bromo-3,4-difluorobenzene or 1,2,4-trifluorobenzene, the fluorine atoms themselves are electron-withdrawing and can facilitate the substitution reaction. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate. libretexts.org The rate of this reaction is also influenced by the nature of the leaving group, with fluoride (B91410) often being a surprisingly effective leaving group in activated systems due to its high electronegativity, which makes the attacked carbon more electrophilic. nih.gov

Buchwald-Hartwig Amination is a powerful and versatile transition-metal-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. researchgate.net This method is often preferred for N-arylation when SNAr is not feasible or gives low yields. The reaction couples an amine (piperidin-4-one) with an aryl halide or triflate (e.g., 1-bromo-3,4-difluorobenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org A variety of palladium precatalysts, specialized biarylphosphine ligands (e.g., XantPhos, RuPhos), and bases (e.g., NaOtBu, Cs₂CO₃) can be used to optimize the reaction for specific substrates. libretexts.org This method generally shows broad functional group tolerance and provides a reliable route to N-aryl piperidines and related heterocycles. nih.gov

A summary of potential N-arylation strategies is presented in the table below.

| Method | Reactants | Catalyst/Conditions | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Piperidin-4-one + Activated 3,4-difluorophenyl halide (e.g., 1,2,4-trifluorobenzene) | Base (e.g., K₂CO₃, Et₃N), polar aprotic solvent (e.g., DMSO, DMF) | Relies on electron-withdrawing nature of fluorine atoms to activate the ring. No metal catalyst required. libretexts.orgchemrevlett.com |

| Buchwald-Hartwig Amination | Piperidin-4-one + 3,4-Difluoroaryl halide (e.g., 1-bromo-3,4-difluorobenzene) | Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XantPhos), base (e.g., NaOtBu) | Highly versatile and general method for C-N bond formation. Tolerates a wide range of functional groups. nih.govlibretexts.org |

| Exchange Reaction | N-methyl-N-benzyl-4-oxopiperidinium iodide + 3,4-difluoroaniline | Heat | A modified method where the N-aryl group is introduced by displacing a pre-existing N-substituent. chemrxiv.org |

Direct Introduction of the Difluorophenyl Group

The most common and direct route to 1-(3,4-difluorophenyl)piperidin-4-one involves coupling a piperidin-4-one synthon with a pre-functionalized 3,4-difluorophenyl unit. This is typically accomplished through nucleophilic aromatic substitution (SNA_r) or transition-metal-catalyzed cross-coupling reactions.

In nucleophilic aromatic substitution, an activated 3,4-difluorohalobenzene, such as 1-bromo-3,4-difluorobenzene or 1-chloro-3,4-difluorobenzene, reacts with piperidin-4-one. The reaction is often performed using a protected form of piperidin-4-one, such as its hydrochloride salt, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov A similar reaction involves reacting piperidine with 4-fluorobenzaldehyde (B137897) to form an N-substituted product. nih.gov

Palladium-catalyzed Buchwald-Hartwig amination represents a more modern and versatile method. This reaction couples an aryl halide or triflate with an amine. In this context, 1-bromo-3,4-difluorobenzene is reacted with piperidin-4-one in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).

| Method | Aryl Source | Amine Source | Key Reagents | Typical Solvent | Reference |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 1-Chloro-3,4-difluorobenzene | Piperidin-4-one HCl | K₂CO₃ (Base) | DMF | nih.gov |

| Buchwald-Hartwig Amination | 1-Bromo-3,4-difluorobenzene | Piperidin-4-one | Pd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu) | Toluene or Dioxane | nih.gov |

Fluorination Methodologies for Aromatic Precursors

An alternative approach involves the late-stage fluorination of a non-fluorinated N-aryl piperidone precursor, such as 1-phenylpiperidin-4-one. This strategy is less common for this specific compound but is a valid synthetic pathway in fluorine chemistry.

One method is nucleophilic fluorination, where leaving groups on the aromatic ring are displaced by a fluoride source. google.com For instance, a precursor like 1-(3,4-dinitrophenyl)piperidin-4-one or 1-(3,4-dichlorophenyl)piperidin-4-one (B14041463) could be heated with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. google.com

Electrophilic fluorination is another possibility, though achieving specific regioselectivity for a 3,4-disubstituted pattern can be challenging. This involves treating an N-phenylpiperidone with a powerful electrophilic fluorinating agent ("N-F" reagents). nih.gov

| Fluorination Type | Agent | Precursor Requirement | Reference |

|---|---|---|---|

| Nucleophilic | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Aromatic ring with good leaving groups (e.g., -NO₂, -Cl) | google.com |

| Electrophilic | Selectfluor® (F-TEDA-BF₄) | Electron-rich aromatic ring | nih.gov |

| Electrophilic | N-Fluorobenzenesulfonimide (NFSI) | Electron-rich or organometallic precursor | nih.gov |

Derivatization Strategies at the Piperidin-4-one Ketone Functionality

The ketone group at the 4-position of the piperidine ring is a versatile functional handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives. nih.gov

Reduction Reactions to Alcohol Derivatives

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(3,4-difluorophenyl)piperidin-4-ol. This transformation is typically achieved using standard hydride reducing agents.

Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a common and mild method for this reduction. nih.govdtic.mil For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can be used. dtic.mil These reactions are generally high-yielding and produce the corresponding piperidinol, which is a valuable intermediate for further synthesis.

| Reagent | Abbreviation | Typical Solvent | Notes | Reference |

|---|---|---|---|---|

| Sodium borohydride | NaBH₄ | Methanol, Ethanol | Mild, selective for ketones and aldehydes. | nih.govdtic.mil |

| Lithium aluminum hydride | LiAlH₄ | THF, Diethyl ether | Strong, non-selective, reduces most carbonyls. Requires anhydrous conditions. | dtic.mil |

Oxidation Reactions to Carboxylic Acid Analogues

The transformation of the cyclic ketone in this compound into a carboxylic acid functionality is not a direct process and typically involves ring-opening reactions. A well-established method to achieve this is the Baeyer-Villiger oxidation, followed by hydrolysis.

In the first step, the ketone reacts with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to undergo a Baeyer-Villiger oxidation. This reaction inserts an oxygen atom adjacent to the carbonyl group, converting the six-membered piperidinone into a seven-membered ring lactone (an ester within a ring), specifically a 1,4-oxazepan-5-one (B88573) derivative.

In the second step, this lactone can be hydrolyzed under either acidic or basic conditions. This hydrolysis cleaves the ester bond, opening the ring to yield a linear amino acid derivative, namely 4-((3,4-difluorophenyl)amino)butanoic acid.

| Step | Reaction Type | Key Reagent | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Baeyer-Villiger Oxidation | m-CPBA or Trifluoroperacetic acid | 1-(3,4-Difluorophenyl)-1,4-oxazepan-5-one (Lactone) | escholarship.org |

| 2 | Hydrolysis | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) | 4-((3,4-Difluorophenyl)amino)butanoic acid | google.com |

Formation of Imine and Oxime Derivatives

The ketone functionality readily undergoes condensation reactions with primary amines and related compounds to form carbon-nitrogen double bonds (C=N).

The reaction with hydroxylamine (B1172632) (NH₂OH), typically from hydroxylamine hydrochloride in the presence of a mild base like sodium acetate, yields the corresponding this compound oxime. researchgate.net Oximes are stable and crystalline compounds, often used for characterization, and can exist as syn and anti isomers. researchgate.netbldpharm.comnih.gov

Similarly, condensation with primary amines (R-NH₂) under dehydrating conditions (e.g., using a Dean-Stark apparatus or molecular sieves) produces imine derivatives, also known as Schiff bases. These reactions are often catalyzed by a trace amount of acid. The formation of piperidine imines is a documented transformation. nih.gov

| Derivative | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Oxime | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Sodium Acetate (NaOAc) or NaOH in Ethanol/Water, heat | researchgate.net |

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Acid catalyst (e.g., p-TsOH), Toluene, reflux with water removal | nih.gov |

Transformations Involving the 3,4-Difluorophenyl Substituent

The 3,4-difluorophenyl ring itself is a site for further chemical modification. The two electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r). In this reaction, a nucleophile attacks the ring and displaces one of the fluorine atoms.

The position of substitution is directed by both electronic effects. The piperidine nitrogen acts as an electron-donating group through resonance, preferentially activating the ortho and para positions. Therefore, the fluorine at the 4-position is the most likely site for substitution by a strong nucleophile. Common nucleophiles for this type of transformation include alkoxides (e.g., sodium methoxide), thiolates (e.g., sodium thiophenoxide), and amines, often requiring heat and a polar aprotic solvent. For example, reaction with a thiol under basic conditions could yield a 4-(alkylthio)-3-fluorophenyl derivative. acs.orgacs.org

| Nucleophile | Example Reagent | Expected Product Core Structure | Reference |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 1-(3-Fluoro-4-methoxyphenyl)piperidin-4-one | mdpi.com |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(3-Fluoro-4-(phenylthio)phenyl)piperidin-4-one | acs.org |

| Amine | Pyrrolidine | 1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)piperidin-4-one | mdpi.com |

Nucleophilic Aromatic Substitution Reactions on Fluorinated Phenyl Groups

The 3,4-difluorophenyl moiety of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a potent nucleophile displaces a leaving group on an aromatic ring. The presence of two electron-withdrawing fluorine atoms on the phenyl ring activates it towards such substitutions. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group.

A key principle in SNAr reactions involving halogenated aromatics is the "element effect," where the reactivity order of the leaving groups is typically F > Cl > Br > I. walisongo.ac.idnih.gov This is contrary to SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. walisongo.ac.id

While specific studies on this compound are not abundant in the provided literature, the principles of SNAr can be illustrated by the reactions of analogous compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. In this case, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. arabjchem.org Similarly, it is anticipated that one of the fluorine atoms on the this compound ring could be selectively replaced by nucleophiles such as alkoxides, thiolates, or amines, leading to a variety of substituted derivatives. The regioselectivity of the substitution (at position 3 or 4) would be influenced by the reaction conditions and the nature of the nucleophile.

| Reaction Type | Key Features | Potential Nucleophiles |

| Nucleophilic Aromatic Substitution (SNAr) | Activated by electron-withdrawing fluorine atoms. | Alkoxides (RO⁻), Thiolates (RS⁻), Amines (R₂NH) |

| Mechanism | Two-step addition-elimination via Meisenheimer complex. | |

| Leaving Group Reactivity | F > Cl > Br > I |

Advanced Synthetic Approaches to Complex Conjugates and Analogues

The versatile structure of this compound allows for its incorporation into more complex molecular architectures through a variety of advanced synthetic methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorinated phenyl group of this compound can serve as an electrophilic partner in these reactions, although the carbon-fluorine bond is generally less reactive than other carbon-halogen bonds (I > Br > Cl >> F). However, under specific catalytic conditions, C-F bond activation can be achieved.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. While challenging, the Suzuki-Miyaura coupling of aryl fluorides can be facilitated by specialized ligand systems that promote the oxidative addition of the C-F bond to the palladium center. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by palladium. nih.gov The 3,4-difluorophenyl group of our title compound could potentially be coupled with various alkenes to introduce styrenyl-type substituents. The success of such reactions often depends on the choice of palladium catalyst, ligands, base, and solvent. nih.govias.ac.in

| Coupling Reaction | Coupling Partners | Typical Catalyst System |

| Suzuki-Miyaura | Aryl/vinyl halide + Organoboron compound | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |

| Heck | Aryl/vinyl halide + Alkene | Pd(II) salt (e.g., Pd(OAc)₂), Ligand (e.g., phosphines), Base |

Synthesis of Unsaturated Piperidines from Piperidones

The ketone functionality of this compound is a key site for transformations to introduce unsaturation into the piperidine ring, leading to the formation of tetrahydropyridine (B1245486) derivatives. These unsaturated piperidines are important scaffolds in their own right. Various synthetic methods can be employed to achieve this transformation.

One common approach is the Shapiro reaction or a modification thereof, which involves the conversion of the ketone to a tosylhydrazone, followed by treatment with a strong base to generate a vinyllithium (B1195746) intermediate, which can then be quenched to form the alkene. Another method is the Wittig reaction, where the ketone reacts with a phosphorus ylide to form an alkene.

Furthermore, reduction of the corresponding enol triflates, which can be prepared from the piperidone, offers another route to tetrahydropyridines. For instance, Suzuki coupling reactions have been performed on lactam-derived vinyl triflates to introduce substituents on the newly formed double bond. wikipedia.org

Incorporation into Multi-Component Reaction Products

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The ketone group of this compound makes it an ideal substrate for several powerful MCRs.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) involves a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide. wikipedia.orgnih.gov By using this compound as the ketone component, a diverse library of α-acetamido carboxamide derivatives can be synthesized. These products often possess peptide-like structures and are of great interest in drug discovery. wikipedia.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) is another isocyanide-based MCR that combines a ketone (or aldehyde), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. walisongo.ac.idwikipedia.org This reaction provides a direct route to ester and amide functionalities in a single step, offering a powerful tool for creating complex molecules from our title compound.

Biginelli Reaction: While classically involving a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea, variations of the Biginelli reaction can accommodate cyclic ketones. arabjchem.orgnih.gov This could potentially allow for the construction of novel fused heterocyclic systems starting from this compound.

| Multi-Component Reaction | Reactants | Product Type |

| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acetamido Carboxamide |

| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Biginelli Reaction (variant) | Cyclic Ketone, Aldehyde, Urea/Thiourea | Dihydropyrimidinone-fused heterocycles |

Formation of Carbohydrate Derivatives of Piperidin-4-one

The conjugation of piperidin-4-one scaffolds with carbohydrates is a promising strategy for the development of novel bioactive compounds. The synthesis of such derivatives can be achieved through various chemical transformations. For instance, the piperidine nitrogen can act as a nucleophile to displace a suitable leaving group on a carbohydrate moiety.

A notable example is the synthesis of sialic acid derivatives bearing a piperidine moiety. In one study, 4-N-piperidine derivatives of sialic acid were synthesized via a direct nucleophilic substitution of the 4-O-acetate of a protected sialic acid precursor with piperidine nucleophiles. This approach demonstrates the feasibility of creating complex glycoconjugates incorporating the piperidine scaffold, which can be valuable for probing biological interactions.

Advanced Spectroscopic and Structural Characterization of 1 3,4 Difluorophenyl Piperidin 4 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of 1-(3,4-difluorophenyl)piperidin-4-one. rsc.orgasianpubs.org ¹H, ¹³C, and ¹⁹F NMR experiments provide specific information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic and piperidine (B6355638) ring protons. The protons on the difluorophenyl group typically appear as complex multiplets in the aromatic region (δ 7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings. The protons on the piperidine ring adjacent to the nitrogen (N-CH₂) and adjacent to the carbonyl group (C-CH₂-C=O) show distinct chemical shifts. For instance, in related piperidine structures, the axial and equatorial protons can be distinguished by their coupling constants. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C=O) of the piperidone ring is typically observed as a downfield signal around δ 205-210 ppm. The carbons of the difluorophenyl ring show signals in the aromatic region (δ 110-150 ppm), with their chemical shifts influenced by the fluorine substituents. The J(C-F) coupling constants are also diagnostic. organicchemistrydata.org The aliphatic carbons of the piperidine ring appear in the upfield region (δ 30-60 ppm). chemicalbook.com

¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds. For a 3,4-difluorophenyl substituent, two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms. The chemical shifts and the fluorine-fluorine coupling constant provide definitive evidence for the substitution pattern on the aromatic ring. rsc.org

Interactive Data Table: Representative NMR Data for Piperidine Analogues Note: This table presents typical chemical shift ranges for analogous structures, as specific data for this compound is not fully detailed in the provided results. The data is based on general knowledge and data from similar compounds. rsc.orgrsc.orgchemicalbook.comnih.gov

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic H | 6.5 - 7.5 |

| Piperidine H (α to N) | 3.0 - 3.8 | |

| Piperidine H (β to N) | 2.5 - 3.0 | |

| ¹³C | Carbonyl C (C=O) | > 200 |

| Aromatic C (C-F) | 140 - 160 (with C-F coupling) | |

| Aromatic C | 115 - 130 | |

| Piperidine C (α to N) | 45 - 55 | |

| Piperidine C (β to N) | ~40 | |

| ¹⁹F | Aromatic F | -110 to -140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound and provides insight into its structure through fragmentation analysis. rsc.org The empirical formula is C₁₁H₁₁F₂NO, corresponding to a molecular weight of 211.21 g/mol . sigmaaldrich.com

In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 212.08815. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

The fragmentation pattern in MS/MS experiments is characteristic of the piperidone structure. Common fragmentation pathways include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, leading to the loss of ethylene (B1197577) or related fragments.

Loss of CO: Expulsion of a neutral carbon monoxide molecule from the piperidone ring.

Cleavage of the N-Aryl bond: Fragmentation at the bond connecting the piperidine nitrogen and the difluorophenyl ring. The resulting fragments can include the difluorophenyl moiety or the piperidone ring itself. researchgate.netresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Data based on the compound's molecular formula and common fragmentation patterns observed in similar structures. uni.lunih.govnih.govmiamioh.edu

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 212.09 | Protonated molecular ion |

| [M+Na]⁺ | 234.07 | Sodium adduct |

| [C₉H₈F₂N]⁺ | 168.06 | Loss of C₂H₃O (from ring fragmentation) |

| [C₆H₄F₂N]⁺ | 129.03 | Difluorophenylaniline fragment |

| [C₅H₈NO]⁺ | 98.06 | Piperidin-4-one fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound. rsc.org

IR Spectroscopy: The IR spectrum shows characteristic absorption bands. The most prominent is the strong stretching vibration of the carbonyl group (C=O) of the ketone, typically appearing in the range of 1710-1730 cm⁻¹. Other key absorptions include the C-N stretching of the tertiary amine (around 1150-1250 cm⁻¹), C-F stretching vibrations from the difluorophenyl group (typically in the 1100-1300 cm⁻¹ region), and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. chemicalbook.comthermofisher.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov The C=O stretch is also visible in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing modes, often give strong Raman signals. The symmetric stretching of the C-F bonds can also be observed. nih.govresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound Frequencies are typical ranges for the specified functional groups and are based on data for analogous compounds. nih.govnih.gov

| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C=O Stretch | Ketone | 1710 - 1730 (Strong) | 1710 - 1730 (Moderate) |

| C=C Stretch | Aromatic Ring | 1500 - 1600 (Multiple bands) | 1500 - 1600 (Strong) |

| C-N Stretch | Tertiary Amine | 1150 - 1250 | Weak |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1300 (Strong) | Moderate |

| C-H Stretch | Aliphatic | 2850 - 2960 | 2850 - 2960 |

| C-H Stretch | Aromatic | 3000 - 3100 | 3000 - 3100 |

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and the conformation of the molecule. rsc.org While specific crystal structure data for this compound is not available in the search results, analysis of related piperidone derivatives allows for a reliable prediction of its structural features.

For analogous N-substituted piperidin-4-ones, the piperidine ring consistently adopts a chair conformation, which is the most stable arrangement. chemrevlett.comnih.govnih.govnih.govresearchgate.net The substituents on the ring can occupy either axial or equatorial positions. In the case of this compound, the bulky difluorophenyl group is expected to be in an equatorial position to minimize steric hindrance. nih.gov The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and C-H···F hydrogen bonds. nih.gov

Interactive Data Table: Predicted Crystallographic Parameters for this compound This table is a prediction based on published data for structurally similar piperidone derivatives. chemrevlett.comnih.govnih.govnih.gov

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for similar compounds) |

| Piperidine Ring Conformation | Chair |

| Phenyl Group Orientation | Equatorial |

| Key Intermolecular Interactions | C-H···O, C-H···F hydrogen bonds |

Computational Chemistry and in Silico Modeling of 1 3,4 Difluorophenyl Piperidin 4 One

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to predict a variety of molecular properties, including the distribution of electrons and the molecule's inherent reactivity. nanobioletters.combhu.ac.in For a compound like 1-(3,4-Difluorophenyl)piperidin-4-one, DFT studies would provide fundamental insights into its chemical behavior.

Geometry Optimization and Energetic Profiles

The first step in most computational studies is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule, known as its equilibrium geometry. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a computational program systematically adjusts bond lengths, bond angles, and dihedral angles to locate this minimum energy structure. researchgate.netnih.gov The resulting energetic profile provides the molecule's stability. While specific calculations for this compound are not available, this method is standard for analyzing related piperidine (B6355638) structures. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nanobioletters.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. nanobioletters.com FMO analysis for this compound would map the locations of the HOMO and LUMO across the molecule, identifying the difluorophenyl, piperidinone, and specific atoms most involved in potential chemical reactions. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. libretexts.orgresearchgate.net It plots the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values:

Red: Regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. bhu.ac.inresearchgate.net

Blue: Regions of most positive electrostatic potential, which are electron-poor and indicate sites for nucleophilic attack. bhu.ac.inresearchgate.net

Green/Yellow: Regions of neutral or intermediate potential. researchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the fluorine atoms, while positive potential would be concentrated around the hydrogen atoms. researchgate.netresearchgate.net

Mulliken Atomic Charge and Thermodynamic Property Calculations

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. researchgate.netresearchgate.net This calculation helps to quantify the electron distribution predicted by MEP mapping and can provide insights into the local reactivity of different atomic sites. researchgate.net

Furthermore, DFT calculations can be used to predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. researchgate.netdtic.mildtic.mil These values are crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a potential drug candidate. nih.govresearchgate.net These predictions are vital in early-stage drug discovery to filter out compounds that are likely to fail in later clinical trials due to poor ADMET profiles. nih.govresearchgate.net For this compound, a typical ADMET analysis would evaluate parameters such as:

Absorption: Prediction of oral bioavailability and human intestinal absorption.

Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of likely sites of metabolic activity by cytochrome P450 enzymes.

Excretion: Estimation of clearance rates.

Toxicity: Prediction of potential toxicities, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).

While no specific ADMET data for this compound is published, studies on similar piperidine-containing molecules demonstrate the utility of these predictive tools. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a specific protein target. researchgate.netresearchgate.net The process involves placing the ligand into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. researchgate.net

Docking studies are essential for understanding the structural basis of a compound's potential biological activity and for structure-based drug design. nih.gov Such a study for this compound would reveal:

The specific amino acid residues in the target's active site that it interacts with.

The types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions).

Although no specific docking studies featuring this compound are available, the piperidin-4-one scaffold is a common feature in molecules designed for various biological targets. researchgate.netresearchgate.netscielo.br

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling technique employed to ascertain a mathematical correlation between the chemical structure of a compound and its biological activity. fiveable.me While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the piperidin-4-one scaffold is a common feature in various pharmacologically active agents, making it a viable candidate for QSAR studies. nih.gov The principles of QSAR can be applied to a series of analogues of this compound to guide the synthesis of new derivatives with potentially enhanced or modulated biological activities.

The development of a QSAR model for a series of compounds based on the this compound core would typically involve the following steps:

Data Set Compilation: A series of structurally related analogues would be synthesized and their biological activity (e.g., receptor binding affinity, enzyme inhibition) would be determined experimentally.

Descriptor Calculation: A wide array of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be utilized to establish a relationship between the calculated descriptors and the observed biological activity. nih.gov

Model Validation: The predictive power of the generated QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. fiveable.me

For instance, in a hypothetical QSAR study on a series of 1-aryl-piperidin-4-one derivatives, key descriptors might include the lipophilicity (LogP) of the aryl substituent, the Hammett electronic parameters (σ) of the fluorine atoms on the phenyl ring, and steric parameters describing the size and shape of substituents on the piperidine ring. The resulting QSAR equation could reveal, for example, that increased electron-withdrawing character on the phenyl ring and a specific range of lipophilicity are correlated with higher activity. Such insights are invaluable for the rational design of new compounds with improved therapeutic potential.

Table 1: Illustrative Descriptors for a Hypothetical QSAR Study of 1-(Aryl)piperidin-4-one Derivatives

| Compound | Aryl Substituent | LogP | Hammett Constant (σ) | Steric Parameter (e.g., Molar Refractivity) | Biological Activity (IC50, µM) |

| Analog 1 | 3,4-Difluorophenyl | 2.5 | 0.34 | 45.2 | 1.2 |

| Analog 2 | Phenyl | 2.1 | 0 | 43.6 | 5.8 |

| Analog 3 | 4-Chlorophenyl | 2.8 | 0.23 | 48.5 | 2.1 |

| Analog 4 | 4-Methoxyphenyl | 1.9 | -0.27 | 49.3 | 8.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Investigation of Intramolecular Charge Transfer and Non-linear Optical Properties

The investigation of intramolecular charge transfer (ICT) and non-linear optical (NLO) properties of organic molecules is a significant area of research in materials science and photonics. jhuapl.edu The this compound molecule possesses structural features that suggest a potential for interesting electronic and optical behaviors. Specifically, the molecule contains an electron-donating piperidine nitrogen atom linked through a sigma-bond framework to an electron-withdrawing 3,4-difluorophenyl group.

Intramolecular Charge Transfer (ICT):

ICT refers to the photoinduced transfer of an electron from an electron-donor part of a molecule to an electron-acceptor part. nih.govrsc.org In this compound, the piperidine moiety can act as the electron donor, while the difluorophenyl ring, with its electron-withdrawing fluorine atoms, can function as the acceptor. Upon absorption of light, it is conceivable that an excited state with significant charge-transfer character could be formed. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to model the excited states of the molecule and to characterize the extent of charge transfer. nanobioletters.com The study of ICT is crucial for understanding the photophysical properties of a molecule, including its fluorescence characteristics and its potential use in sensors and molecular probes. nih.gov

Non-linear Optical (NLO) Properties:

Materials with NLO properties can alter the properties of light passing through them, leading to applications in optical communications, data storage, and frequency conversion. jhuapl.eduresearchgate.net The second-order NLO response of a molecule is related to its molecular hyperpolarizability (β). A significant hyperpolarizability often arises in molecules that have a large difference in dipole moment between their ground and excited states, a condition that is frequently met in molecules exhibiting ICT. tandfonline.com

The presence of the donor-acceptor framework in this compound suggests that it could possess a non-zero molecular hyperpolarizability. Computational calculations can predict the magnitude of β. For a molecule to exhibit macroscopic NLO properties, it must also crystallize in a non-centrosymmetric space group. tandfonline.com While no experimental data on the NLO properties of this compound are currently available, related piperidine derivatives have been investigated for their NLO potential. tandfonline.comtandfonline.com

Table 2: Calculated Electronic Properties Relevant to ICT and NLO in a Hypothetical Donor-Acceptor Molecule

| Property | Calculated Value | Significance |

| Ground State Dipole Moment (μ_g) | 2.5 D | Indicates initial charge asymmetry |

| Excited State Dipole Moment (μ_e) | 8.1 D | A large change from the ground state suggests ICT |

| Transition Energy (ΔE) | 4.2 eV | Corresponds to the energy required for excitation |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu | A non-zero value indicates potential for second-order NLO activity |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values for organic donor-acceptor molecules.

Applications in Advanced Medicinal Chemistry and Materials Science

Role as a Key Intermediate in Pharmaceutical Development

1-(3,4-Difluorophenyl)piperidin-4-one serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its piperidin-4-one core is a prevalent structural motif in a variety of biologically active compounds. The presence of the difluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often enhancing metabolic stability and receptor binding affinity.

The compound's utility as an intermediate is particularly notable in the development of analgesics and anti-inflammatory drugs. Furthermore, it is a valuable building block in neuroscience research for creating molecules that target neurological disorders. The reactivity of the ketone and the secondary amine within the piperidine (B6355638) ring allows for a wide range of chemical modifications, making it an adaptable starting material for the synthesis of complex drug candidates.

Scaffold for the Rational Design of Novel Therapeutic Agents

The inherent structural features of this compound make it an excellent scaffold for the rational design of new therapeutic agents. The piperidin-4-one moiety provides a rigid framework that can be readily functionalized at multiple positions, allowing for the precise orientation of substituents to interact with specific biological targets. The 3,4-difluorophenyl group often contributes to improved potency and a better metabolic profile.

Design of Receptor-Specific Ligands

The this compound scaffold has been instrumental in the design of ligands with high affinity and selectivity for specific receptors. A notable example is in the development of dopamine (B1211576) D4 receptor antagonists. In a study focused on developing novel treatments for L-DOPA-induced dyskinesias in Parkinson's disease, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives were synthesized. Within this series, the analog featuring a 3,4-difluorophenyl group (8b) was identified as the most potent, with a high binding affinity for the dopamine D4 receptor.

Table 1: Dopamine D4 Receptor (D4R) Binding Affinity of a 3,4-Difluorophenyl Analog

| Compound | Description | D4R Ki (nM) |

|---|---|---|

| 8b | 4,4-difluoro-3-(phenoxymethyl)piperidine derivative with a 3,4-difluorophenyl group | 5.5 |

Data from a study on dopamine D4 receptor antagonists.

This research highlights how the specific substitution pattern on the phenyl ring of the scaffold is crucial for achieving high potency at the target receptor.

Development of Enzyme Inhibitors

The versatility of the piperidin-4-one scaffold extends to the development of enzyme inhibitors. While direct derivatization of this compound for this purpose is a subject of ongoing research, related structures demonstrate the potential of this chemical class. For instance, N-piperidinyl-benzimidazolone derivatives have been identified as inhibitors of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1), an enzyme involved in the base excision repair pathway.

In a screening campaign to identify OGG1 inhibitors, a compound from this class, TH8535, emerged as a potent inhibitor. This finding underscores the potential of piperidine-containing scaffolds in the design of novel enzyme inhibitors for various therapeutic areas, including oncology.

Table 2: Inhibitory Activity of a Piperidinyl-Benzimidazolone Derivative against OGG1

| Compound | Description | IC50 (nM) |

|---|---|---|

| TH8535 | Substituted N-piperidinyl-benzimidazolone | 200 |

Data from a study on OGG1 inhibitors.

Strategies for Prodrug Development and Bioavailability Enhancement

The development of prodrugs is a key strategy to overcome challenges in drug delivery, such as poor solubility and limited bioavailability. While specific examples of prodrugs derived directly from this compound are not extensively documented in publicly available research, the piperidone scaffold is amenable to such modifications. Prodrug strategies often involve the chemical modification of a parent drug to enhance its delivery to the target site, after which it is converted back to the active form. For central nervous system (CNS) disorders, prodrugs can be designed to improve penetration of the blood-brain barrier. ccspublishing.org.cn

Utility in the Construction of Antibody-Drug Conjugates and Targeted Therapies

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies that deliver potent cytotoxic agents directly to cancer cells. These complex molecules consist of a monoclonal antibody linked to a cytotoxic payload via a chemical linker. The design of the linker is critical for the stability and efficacy of the ADC. Although direct utilization of this compound in the construction of ADCs is not yet a mainstream application, the chemical functionalities of its derivatives could potentially be adapted for use in linker technologies.

Exploration in Agrochemical Development

The search for novel and effective agrochemicals is a continuous effort to ensure food security. Fluorinated compounds, in particular, have gained significant attention in the agrochemical industry due to their enhanced biological activity. nih.gov Piperidine-containing compounds have been investigated for their potential as fungicides, insecticides, and herbicides. ccspublishing.org.cn While specific studies detailing the use of this compound in agrochemical development are limited, the structural motifs present in this compound are relevant to the design of new crop protection agents. The exploration of fluorinated piperidine derivatives remains an active area of research for identifying next-generation agrochemicals. researchgate.net

Potential in Advanced Materials Science (e.g., Polymers, Coatings)

The unique structural characteristics of this compound, namely the presence of a difluorinated phenyl ring and a reactive piperidone core, suggest its potential as a valuable monomer or building block in the synthesis of advanced polymers and functional coatings. The incorporation of fluorine atoms into polymer structures is a well-established strategy for enhancing a material's thermal stability, chemical resistance, and hydrophobicity, while the piperidine moiety can introduce other desirable properties such as basicity and improved proton conductivity in specific applications. nih.govnih.govsigmaaldrich.com

Research into fluorinated piperidine scaffolds has highlighted their significance in materials science. nih.govacs.org While direct studies on the polymerization of this compound are not extensively documented in publicly available literature, the known reactivity of the piperidin-4-one structure and the properties of fluorinated polymers allow for the extrapolation of its potential in this field.

Polymers

The this compound moiety could be integrated into polymer backbones or as a pendant group to create novel materials with tailored properties. One potential application is in the development of high-performance polyamides. The piperidin-4-one ring contains a ketone and a secondary amine, which could potentially participate in polymerization reactions, such as condensation polymerization, with appropriate co-monomers. For instance, derivatives of piperidin-4-one can be used in the synthesis of various heterocyclic compounds, and this reactivity could be harnessed for polymer synthesis. chemrevlett.com

A significant area of potential is in the creation of polymers for high-temperature polymer electrolyte membranes (HT-PEMs) for fuel cells. Research has demonstrated that poly(arylene piperidine)s can serve as a matrix for phosphoric acid doping, leading to membranes with excellent thermal stability and high proton conductivity at elevated temperatures. researchgate.net The presence of the difluorophenyl group in this compound could further enhance the thermal and chemical stability of such polymers, which is a critical requirement for durable fuel cell membranes. nih.govresearchgate.net

The general properties of fluorinated polymers suggest that polymers derived from this compound could exhibit low surface energy, high thermal stability, and resistance to chemical degradation. sigmaaldrich.comresearchgate.net

Table 1: Potential Properties of Polymers Incorporating this compound

| Property | Potential Advantage | Rationale based on Structural Features |

| Thermal Stability | Increased operational temperature range for applications like HT-PEMs. | The strong carbon-fluorine bonds in the difluorophenyl group contribute to high thermal resistance. sigmaaldrich.com |

| Chemical Resistance | Enhanced durability in harsh chemical environments. | Fluorine atoms provide a protective shield to the polymer backbone. nih.gov |

| Hydrophobicity | Low moisture uptake, useful for electronic and coating applications. | The low surface energy of fluorinated compounds repels water. sigmaaldrich.com |

| Proton Conductivity | Suitability for fuel cell membranes. | The nitrogen atom in the piperidine ring can be protonated, facilitating proton transport. researchgate.net |

Coatings

In the field of coatings, the incorporation of this compound or its derivatives could lead to the development of surfaces with specialized properties. Fluoropolymers are known for creating non-stick, low-friction, and weather-resistant coatings. sigmaaldrich.com The difluorophenyl moiety would be the primary contributor to these characteristics.

For example, fluorinated polymers are used in fouling-release coatings for marine applications. google.com These coatings create a low-energy surface that makes it difficult for marine organisms to adhere, reducing biofouling. The hydrophobic and oleophobic nature imparted by the fluorine atoms would be beneficial in such systems.

Furthermore, the piperidine structure could be functionalized to improve adhesion to substrates or to introduce other functionalities. The combination of a fluorinated aromatic ring and a piperidine unit offers a versatile platform for designing coatings with a combination of properties not easily achievable with other monomers.

Table 2: Potential Applications of Coatings Derived from this compound

| Application Area | Desired Property | Contribution of the Compound |

| Marine Coatings | Fouling release, low friction | Hydrophobicity and low surface energy from the difluorophenyl group. sigmaaldrich.comgoogle.com |

| Industrial Coatings | Chemical resistance, durability | Stability of the C-F bond and the aromatic system. nih.gov |

| Architectural Coatings | Weatherability, self-cleaning | Resistance to UV degradation and hydrophobicity imparted by fluorine. nih.gov |

| Electronic Coatings | Low dielectric constant, moisture barrier | The low polarizability of the C-F bond and the hydrophobic nature of the molecule. sigmaaldrich.com |

While the direct polymerization and application in coatings of this compound require further empirical research, the foundational chemistry of its constituent parts strongly supports its potential as a valuable component in advanced materials science.

Q & A

Q. 1.1. What are the key synthetic routes for 1-(3,4-Difluorophenyl)piperidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the 3,4-difluorophenyl group to the piperidin-4-one scaffold. For example, intermediates like 4-(3,4-difluorophenyl)piperidine can be acylated or alkylated under basic conditions (e.g., sodium hydride in DMF) . Optimization focuses on:

- Catalyst selection : Use of palladium catalysts for cross-coupling reactions.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) to enhance reaction rates.

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.

Key purity checks involve HPLC (C18 columns, methanol/water mobile phases) .

Q. 1.2. How is this compound characterized, and what analytical methods are critical for structural validation?

Characterization relies on:

- NMR spectroscopy : H and C NMR to confirm substituent positions on the piperidine ring and aromatic fluorine atoms .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 226.088 for CHFNO) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in derivatives (e.g., analogs with bipyridyl groups) .

Advanced Research Questions

Q. 2.1. How do structural modifications (e.g., substituents on the piperidine ring) influence the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies highlight:

Q. 2.2. What advanced chromatographic techniques resolve enantiomeric impurities in chiral derivatives of this compound?

Chiral separation methods include:

- Supercritical Fluid Chromatography (SFC) : Using cellulose-based columns (e.g., Cellulose-2) with supercritical CO/EtOH + 0.1% NHOH mobile phases. This achieves baseline separation of enantiomers (e.g., Rt = 3.6 vs. 4.4 min for GNE-5151 and GNE-5152) .

- Chiral HPLC : Polysaccharide columns (Chiralpak IA/IB) with hexane/isopropanol gradients for high-resolution analysis .

Q. 2.3. How can contradictory solubility data for this compound be resolved in preclinical studies?

Discrepancies often arise from polymorphic forms or solvent impurities. Mitigation strategies:

- Standardized solvent systems : Use USP-grade buffers (e.g., sodium acetate/1-octanesulfonate at pH 4.6) .

- Dynamic light scattering (DLS) : To detect aggregates in aqueous solutions.

- Cocrystallization studies : Improve solubility via coformers (e.g., citric acid) without altering bioactivity .

Q. 2.4. What methodologies are employed to study the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., K values for SARM1 inhibition) .

- Molecular docking : Uses software (AutoDock Vina) to predict binding poses in nicotinic acetylcholine receptors .

- In vitro assays : Radioligand displacement assays (e.g., H-α-bungarotoxin competition) quantify receptor affinity .

Methodological Challenges

Q. 3.1. How can researchers optimize yields in multi-step syntheses involving sensitive fluorinated intermediates?

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amine groups during fluorination .

- Low-temperature reactions : Conduct lithiation or Grignard reactions at −78°C to prevent side reactions .

- In-line purification : Flash chromatography (SiO, 0–36% ethyl acetate/petroleum ether) for intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。